3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring substituted with a trimethylbenzenesulfonyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Compounds with similar structures have been shown to undergo various chemical reactions, including c-h bond functionalization , and cyclization .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been shown to possess drug-like properties .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including insecticidal activities and antioxidant activity .
Action Environment
Compounds with similar structures have been shown to exhibit great thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridazine rings separately, followed by their coupling through a series of reactions. The piperazine ring is then introduced, and the final step involves the sulfonylation of the piperazine ring with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Known for its use as an HPK1 inhibitor.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Used in the synthesis of pharmaceutical compounds.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Noted for its thermal stability and energetic properties.
Uniqueness
What sets 3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-pyrazol-1-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-15-13-17(3)18(14-16(15)2)29(27,28)25-11-9-24(10-12-25)19-5-6-20(23-22-19)26-8-4-7-21-26/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDAJIVDZDFBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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